molecular formula C12H19NO4 B15322415 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

Cat. No.: B15322415
M. Wt: 241.28 g/mol
InChI Key: VZVDLYRZPPGULX-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is a synthetic organic compound characterized by a propan-1-ol backbone substituted with an amino group and a 2,3,4-trimethoxyphenyl moiety. Its structure combines hydrophilic (amino, hydroxyl) and lipophilic (trimethoxyphenyl) groups, influencing solubility and biological interactions. Limited commercial availability (discontinued status noted in 2025) suggests specialized use in research .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(13)6-7-14)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3

InChI Key

VZVDLYRZPPGULX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(CCO)N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type, position, and number on the phenyl ring or propanol backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications CAS Number Reference
3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol 2,3,4-OCH₃ C₁₂H₁₉NO₄ 253.28 Antitumor intermediate Not specified
3-Amino-3-(3,4,5-trimethoxyphenyl)propan-1-ol 3,4,5-OCH₃ C₁₂H₁₉NO₄ 253.28 Microtubule-targeting antitumor Not specified
3-Amino-3-(3-methoxyphenyl)propan-1-ol 3-OCH₃ C₁₀H₁₅NO₂ 181.23 Pharmaceutical intermediate 22490-86-4
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 2,3-CH₃ C₁₁H₁₇NO 179.26 High lipophilicity 1201907-22-3
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol 3,4-Cl C₉H₁₁Cl₂NO 220.09 Electron-withdrawing substituents 147611-61-8
Key Observations :
  • Methoxy vs.
  • Substituent Position : 3,4,5-Trimethoxyphenyl derivatives (e.g., in ) are common in tubulin-binding anticancer agents, suggesting positional effects on biological activity . The 2,3,4-trimethoxy substitution in the target compound may alter binding kinetics compared to 3,4,5-isomers.
Antitumor Potential :
  • 3,4,5-Trimethoxyphenyl Analogs: Exhibit pronounced antitumor activity by inhibiting microtubule polymerization, as seen in podophyllotoxin derivatives .
  • 2,3,4-Trimethoxyphenyl Target Compound : While structurally similar, direct antitumor data are lacking. Its discontinued status () suggests preliminary research may have focused on synthesis rather than efficacy .
  • Chloro-Substituted Analogs: Limited bioactivity data, but electron-withdrawing groups may enhance reactivity in prodrug formulations .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol?

The compound is typically synthesized via a nitrostyrene intermediate. For analogs, 3,4,5-trimethoxybenzaldehyde reacts with nitromethane under basic conditions (e.g., ammonium acetate) to form a β-nitrostyrene derivative, followed by reduction using LiAlH₄ or NaBH₄ in anhydrous THF/EtOH . Key steps:

  • Critical Conditions : Anhydrous solvents (THF), controlled temperature (0–5°C during reduction).
  • Yield Optimization : Catalytic hydrogenation (Pd/C, H₂) may improve enantioselectivity for chiral variants .

Q. Which analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 column, mobile phase of MeOH:H₂O (70:30) with 0.1% TFA.
  • NMR : Characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy groups) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 268.1 (C₁₂H₂₁NO₄⁺) .

Q. What functional groups dominate its reactivity?

  • Amino Group : Participates in nucleophilic substitution (e.g., acylations with acetyl chloride) .
  • Hydroxyl Group : Forms hydrogen bonds in crystal lattices, influencing solubility (logP ~1.7) .
  • Trimethoxyphenyl Ring : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trimethoxyphenyl group influence bioactivity?

The trimethoxy substituents enhance lipophilicity and π-π stacking with enzyme active sites. Comparative studies show:

  • Anticancer Activity : 2,3,4-Trimethoxy analogs exhibit higher cytotoxicity (IC₅₀ ~5 µM) than mono-methoxy variants due to improved membrane permeability .
  • Enzyme Inhibition : Steric hindrance from the 2-methoxy group reduces binding to cytochrome P450 isoforms (e.g., CYP3A4) compared to 3,4,5-trimethoxy derivatives .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states of the amino group.
  • Cell Lines : MDA-MB-231 (triple-negative breast cancer) shows 10× higher sensitivity than MCF-7 (ER+) due to differential expression of target kinases .
    Mitigation : Standardize assays using recombinant enzymes (e.g., EGFR-TK) and validate via SPR binding kinetics .

Q. What strategies enable enantioselective synthesis of (S)- and (R)-isomers?

  • Chiral Catalysts : Use (R)-BINAP/Pd for asymmetric hydrogenation of ketone precursors (ee >95%) .
  • Resolution : Diastereomeric salt formation with L-tartaric acid in ethanol/water .

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